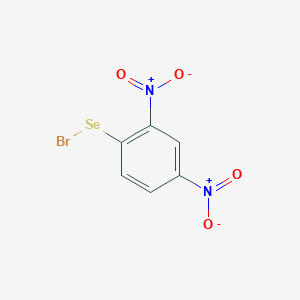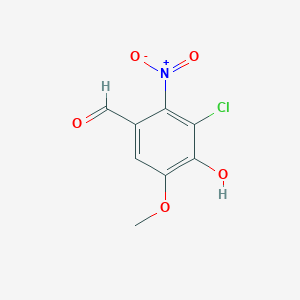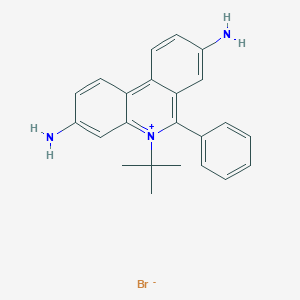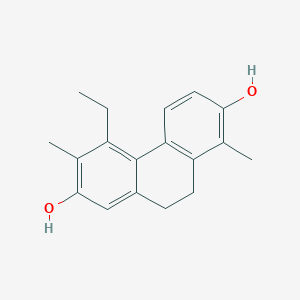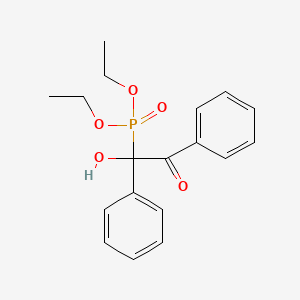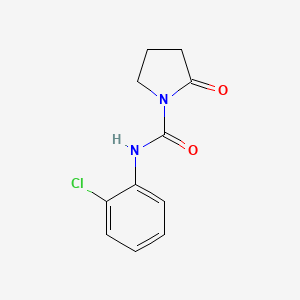
N-(2-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine-2-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Hydrolysis: 2-chlorobenzoic acid and pyrrolidine-2-one.
Aplicaciones Científicas De Investigación
N-(2-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: Similar structure with a nicotinamide group.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains a dichlorobenzamide moiety.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Features a thiazole ring with a bromophenyl group.
Uniqueness
N-(2-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide is unique due to its specific combination of a 2-chlorophenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
63986-77-6 |
|---|---|
Fórmula molecular |
C11H11ClN2O2 |
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-4-1-2-5-9(8)13-11(16)14-7-3-6-10(14)15/h1-2,4-5H,3,6-7H2,(H,13,16) |
Clave InChI |
IYKDYWMGMSPHJG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


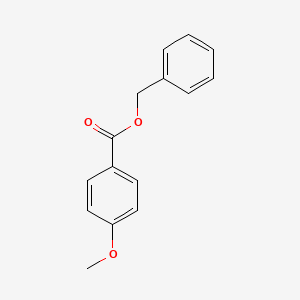
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)
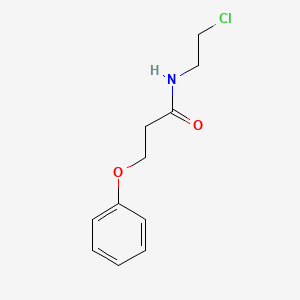


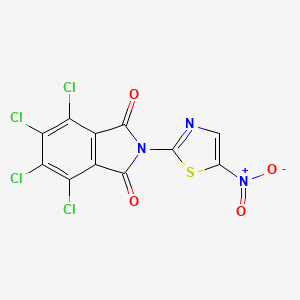

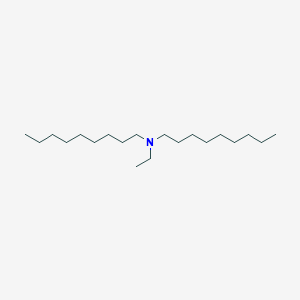
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
